

PKM2 activator 3 CAS number and molecular weight

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Compound of Interest		
Compound Name:	PKM2 activator 3	
Cat. No.:	B7563882	Get Quote

An In-depth Technical Guide to PKM2 Activator 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the compounds identified as "**PKM2 Activator 3**," focusing on their chemical properties, mechanism of action, and the experimental protocols for their evaluation. Given the existence of multiple compounds referred to by this name, this document will distinctly address the two primary chemical entities to ensure clarity and accuracy for research and development purposes.

Introduction to PKM2 Activation as a Therapeutic Strategy

Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. In cancer cells, PKM2 is predominantly found in a less active dimeric form, which contributes to the Warburg effect by shunting glycolytic intermediates into anabolic pathways that support cell proliferation. Small molecule activators that promote the stable, highly active tetrameric form of PKM2 are of significant interest as they can reverse this metabolic phenotype and represent a promising avenue for anticancer therapy.

Compound 1: PKM2 Activator III Chemical and Physical Data



Property	Value
CAS Number	1260074-86-9
Molecular Weight	502.58 g/mol
Chemical Formula	C27H26N4O4S
Synonyms	N-(4-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide

Mechanism of Action

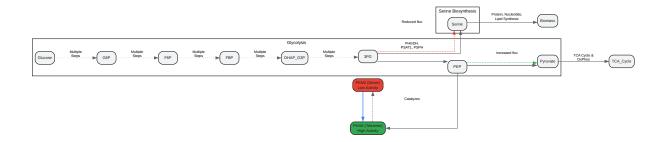
PKM2 Activator III is a potent, cell-permeable quinoline-sulfonamide that functions as an allosteric activator of PKM2.[1] It binds to PKM2 with high affinity, inducing and locking the enzyme in its active tetrameric state. This stabilization of the tetramer is resistant to the effects of intracellular negative regulators. The binding stoichiometry is reported to be 2:1 (compound to PKM2 tetramer).[1] By forcing PKM2 into its active conformation, this activator increases the conversion of PEP to pyruvate, thereby redirecting glucose metabolism away from anabolic pathways and towards oxidative phosphorylation.

Biological Effects and Signaling Pathways

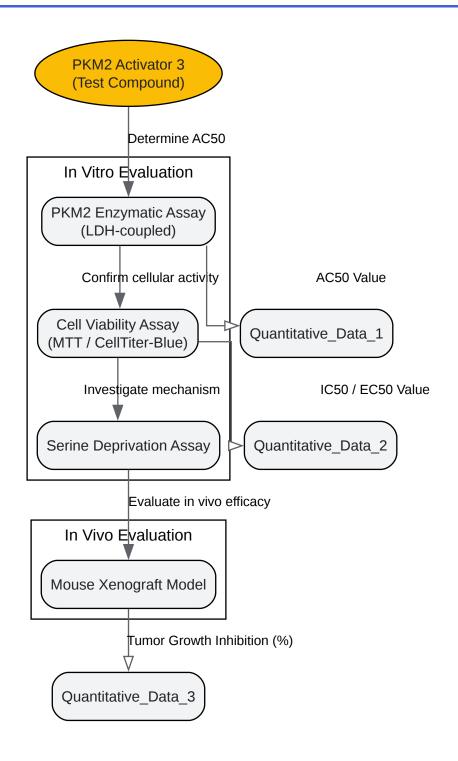
Activation of PKM2 by this compound leads to significant metabolic reprogramming in cancer cells. A key consequence is the induction of serine auxotrophy.[2][3] The increased glycolytic flux towards pyruvate synthesis reduces the availability of the glycolytic intermediate 3-phosphoglycerate (3-PG), a precursor for the serine biosynthesis pathway. This leads to a decreased ability of cancer cells to synthesize serine de novo, making them dependent on external sources of this amino acid for survival and proliferation.[2]

While the direct impact on specific signaling pathways is still under investigation, the metabolic shift induced by PKM2 activation is known to intersect with major signaling networks that control cell growth and proliferation, such as the mTOR and c-Myc pathways.









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